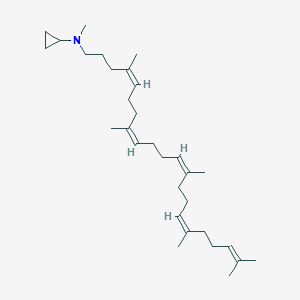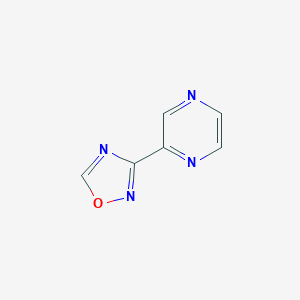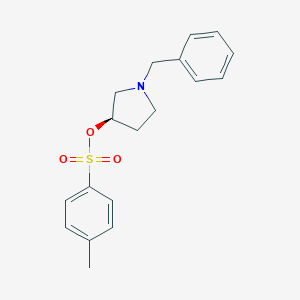
Toluene-4-sulfonic acid (R)-1-benzyl-pyrrolidin-3-yl ester
概要
説明
Toluene-4-sulfonic acid (R)-1-benzyl-pyrrolidin-3-yl ester, commonly known as Tolrestat, is a potent and selective inhibitor of aldose reductase. Aldose reductase is an enzyme that plays a crucial role in the metabolism of glucose and fructose. Tolrestat has been extensively studied for its potential therapeutic effects in the treatment of diabetic complications.
作用機序
Tolrestat inhibits aldose reductase by binding to the active site of the enzyme. This prevents the conversion of glucose to sorbitol, which reduces the accumulation of sorbitol in the tissues. The reduction in sorbitol accumulation is believed to be the mechanism by which Tolrestat exerts its therapeutic effects in the treatment of diabetic complications.
Biochemical and Physiological Effects:
Tolrestat has been shown to reduce the accumulation of sorbitol in the tissues of diabetic patients. This reduction in sorbitol accumulation is believed to be responsible for the therapeutic effects of Tolrestat in the treatment of diabetic complications. Tolrestat has also been shown to improve nerve conduction velocity in diabetic patients with neuropathy.
実験室実験の利点と制限
One of the major advantages of Tolrestat is its selectivity for aldose reductase. This allows for a more targeted approach to the treatment of diabetic complications. However, Tolrestat has limited solubility in water, which can make it difficult to administer in clinical settings.
将来の方向性
There are several future directions for the research and development of Tolrestat. One potential avenue of research is the investigation of Tolrestat in the treatment of other diseases and conditions that are characterized by the accumulation of sorbitol, such as cataracts and galactosemia. Another potential area of research is the development of more soluble forms of Tolrestat that can be administered more easily in clinical settings. Additionally, the optimization of Tolrestat's pharmacokinetic properties could lead to improved efficacy and reduced side effects.
科学的研究の応用
Tolrestat has been extensively studied for its potential therapeutic effects in the treatment of diabetic complications. The inhibition of aldose reductase by Tolrestat has been shown to reduce the accumulation of sorbitol, which is believed to be a major contributor to the development of diabetic complications such as neuropathy, retinopathy, and nephropathy.
特性
IUPAC Name |
[(3R)-1-benzylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFINYKUAYHRBO-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440539 | |
| Record name | (R)-1-benzyl-3-p-toluenesulfonyloxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116183-80-3 | |
| Record name | 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-(4-methylbenzenesulfonate), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116183-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-benzyl-3-p-toluenesulfonyloxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)

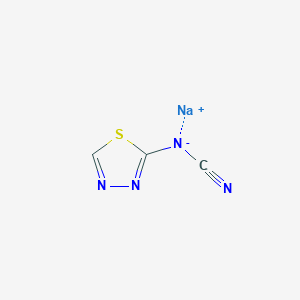

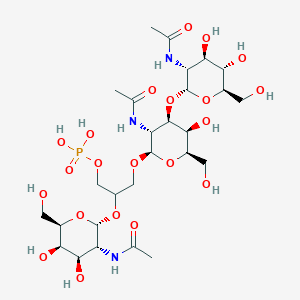
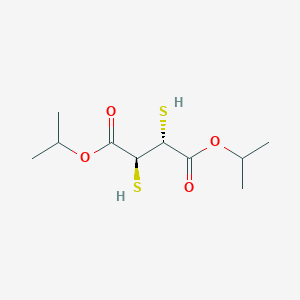


![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)
